1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of heterocyclic organic compounds It features a triazole ring, a piperidine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the Triazole and Piperidine Rings: The triazole and piperidine rings are then coupled using a suitable linker, such as a prop-2-en-1-one moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, which can enhance its binding affinity to biological targets . The piperidine ring provides structural stability and can modulate the compound’s pharmacokinetic properties . The prop-2-en-1-one moiety may participate in covalent bonding with target molecules, leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: This compound shares a similar structure but has different substituents, leading to variations in its reactivity and applications.
3-Phenyl-1-(4-(4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one: This derivative has additional aromatic rings, which can influence its binding properties and biological activity.
Uniqueness: this compound is unique due to its specific combination of a triazole ring, a piperidine ring, and a prop-2-en-1-one moiety. This combination provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry, materials science, and industrial processes .
Properties
IUPAC Name |
1-[3-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)13-6-3-4-9(8-13)14-7-5-11-12-14/h2,5,7,9H,1,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHAJNMHNAHFBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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